Cas no 1072945-66-4 (4-(Butylsulfonamido)phenylboronic Acid)

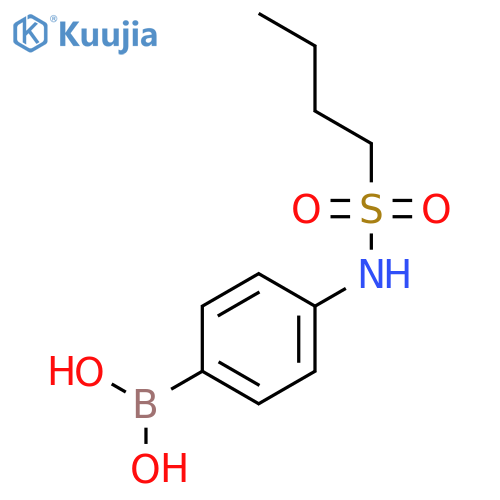

1072945-66-4 structure

商品名:4-(Butylsulfonamido)phenylboronic Acid

CAS番号:1072945-66-4

MF:C10H16BNO4S

メガワット:257.11434

MDL:MFCD10699612

CID:829039

4-(Butylsulfonamido)phenylboronic Acid 化学的及び物理的性質

名前と識別子

-

- (4-(Butylsulfonamido)phenyl)boronic acid

- 4-(Butylsulfonamido)phenylboronic acid

- [4-(butylsulfonylamino)phenyl]boronic acid

- 4-(Butylsulfonamido)phenylboronic Acid

-

- MDL: MFCD10699612

計算された属性

- せいみつぶんしりょう: 257.08900

じっけんとくせい

- 密度みつど: 1.28±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.51 g/l)(25ºC)、

- PSA: 95.01000

- LogP: 1.06200

4-(Butylsulfonamido)phenylboronic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB270984-100 mg |

4-(Butylsulfonamido)phenylboronic acid; 98% |

1072945-66-4 | 100mg |

€161.00 | 2023-04-26 | ||

| TRC | B693928-100mg |

4-(Butylsulfonamido)phenylboronic Acid |

1072945-66-4 | 100mg |

$ 196.00 | 2023-04-18 | ||

| abcr | AB270984-250mg |

4-(Butylsulfonamido)phenylboronic acid, 98%; . |

1072945-66-4 | 98% | 250mg |

€280.00 | 2025-03-19 | |

| 1PlusChem | 1P003KNE-250mg |

4-(Butylsulfonamido)phenylboronic acid |

1072945-66-4 | 98% | 250mg |

$172.00 | 2025-02-20 | |

| A2B Chem LLC | AB65930-100mg |

4-(Butylsulfonamido)phenylboronic acid |

1072945-66-4 | 98% | 100mg |

$86.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249210-100mg |

4-(Butylsulfonamido)phenylboronic acid |

1072945-66-4 | 98% | 100mg |

¥1080.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249210-250mg |

4-(Butylsulfonamido)phenylboronic acid |

1072945-66-4 | 98% | 250mg |

¥2015.00 | 2024-08-09 | |

| TRC | B693928-25mg |

4-(Butylsulfonamido)phenylboronic Acid |

1072945-66-4 | 25mg |

$ 92.00 | 2023-04-18 | ||

| Chemenu | CM204663-250mg |

(4-(Butylsulfonamido)phenyl)boronic acid |

1072945-66-4 | 95% | 250mg |

$197 | 2023-02-03 | |

| A2B Chem LLC | AB65930-250mg |

4-(Butylsulfonamido)phenylboronic acid |

1072945-66-4 | 98% | 250mg |

$165.00 | 2024-04-20 |

4-(Butylsulfonamido)phenylboronic Acid 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

1072945-66-4 (4-(Butylsulfonamido)phenylboronic Acid) 関連製品

- 710348-41-7(3-(Ethylsulfonamido)phenylboronic acid)

- 1072945-64-2(3-(Propylsulfonamido)phenylboronic acid)

- 1072945-62-0(4-(Ethylsulfonamido)phenylboronic Acid)

- 1072945-67-5(3-(Cyclopropanesulfonamido)phenylboronic acid)

- 1072945-65-3(3-(Butylsulfonamido)phenylboronic Acid)

- 1072945-68-6(4-(Cyclopropanesulfonamido)phenylboronic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1072945-66-4)4-(Butylsulfonamido)phenylboronic Acid

清らかである:99%

はかる:250mg

価格 ($):166.0